Cdk9-IN-25

Description

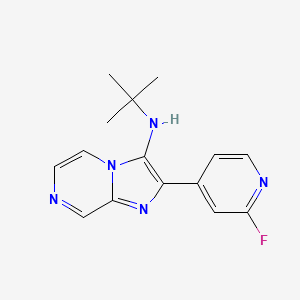

Structure

3D Structure

Properties

Molecular Formula |

C15H16FN5 |

|---|---|

Molecular Weight |

285.32 g/mol |

IUPAC Name |

N-tert-butyl-2-(2-fluoro-4-pyridinyl)imidazo[1,2-a]pyrazin-3-amine |

InChI |

InChI=1S/C15H16FN5/c1-15(2,3)20-14-13(10-4-5-18-11(16)8-10)19-12-9-17-6-7-21(12)14/h4-9,20H,1-3H3 |

InChI Key |

ZYFXIIVUZWWWFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=C(N=C2N1C=CN=C2)C3=CC(=NC=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Cdk9-IN-25: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of the discovery, synthesis, and biological characterization of Cdk9-IN-25, a notable inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to serve as a comprehensive resource for researchers in oncology, virology, and drug discovery.

Introduction to CDK9 as a Therapeutic Target

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of transcription. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transition from transcription initiation to productive elongation.[1] Dysregulation of CDK9 activity has been implicated in a variety of diseases, including cancer, where it contributes to the sustained expression of anti-apoptotic proteins and oncogenes.[2] This has established CDK9 as a compelling target for therapeutic intervention.

Discovery of this compound: An Imidazopyrazine-Based Inhibitor

This compound, also identified as compound 4a in primary literature, emerged from a focused effort to develop novel inhibitors based on the imidazo[1,2-a]pyrazine scaffold.[3] This class of compounds has been explored for its potential as kinase inhibitors. The discovery of this compound was part of a broader investigation into the synthesis and biological activity of a series of imadazopyrazine derivatives designed to target CDK9.[3]

Quantitative Biological Data

The biological activity of this compound and its analogs has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below for comparative analysis.

| Compound ID | Target | IC50 (µM) | Reference |

| This compound (4a) | CDK9 | 0.24 | [3] |

| 3c | CDK9 | 0.16 | [3] |

| 2c | CDK9 | 0.31 | [3] |

| 4c | CDK9 | 0.71 | [3] |

Table 1: In Vitro Kinase Inhibitory Activity of this compound and Analogs against CDK9.

| Compound ID | Virus | IC50 (µM) | Reference |

| This compound (4a) | Human Coronavirus 229E | 63.28 | [3] |

| 3b | Human Coronavirus 229E | 56.96 | [3] |

Table 2: Antiviral Activity of this compound and an Analog.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, as detailed in the primary literature. Below is a summary of the general synthetic route.

General Synthetic Pathway

The core imidazo[1,2-a]pyrazine scaffold is constructed, followed by the introduction of various substituents to explore the structure-activity relationship (SAR). The synthesis of this compound (compound 4a) involves the reaction of a key aminopyrazine intermediate with a substituted alpha-haloketone, followed by further chemical modifications.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for a Representative Synthesis

The following is a representative protocol for the synthesis of the imidazo[1,2-a]pyrazine core, based on the methodologies described for related compounds[3]:

Step 1: Synthesis of the Imidazo[1,2-a]pyrazine Core A mixture of the appropriate aminopyrazine (1.0 eq) and α-haloketone (1.1 eq) in a suitable solvent such as ethanol is refluxed for a specified period (typically 4-8 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration, washed with a cold solvent, and dried to yield the crude imidazo[1,2-a]pyrazine product. Further purification can be achieved by recrystallization or column chromatography.

Note: The specific reactants and conditions for the synthesis of this compound (4a) would follow a similar procedure, with the appropriate starting materials.

Biological Methodologies

In Vitro CDK9 Kinase Assay

The inhibitory activity of this compound against CDK9 is determined using a biochemical kinase assay. A typical protocol is as follows:

-

Assay Components: Recombinant CDK9/cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and ATP are prepared in an assay buffer.

-

Inhibitor Preparation: this compound is serially diluted to various concentrations.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of the enzyme, substrate, and inhibitor.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro CDK9 kinase inhibition assay.

Antiviral Assay (Human Coronavirus 229E)

The antiviral activity of this compound was evaluated against human coronavirus 229E. A general protocol for such an assay is outlined below:

-

Cell Culture: A suitable host cell line (e.g., MRC-5) is cultured in appropriate media.

-

Infection: The cells are infected with a known titer of human coronavirus 229E.

-

Treatment: Immediately after infection, the cells are treated with various concentrations of this compound.

-

Incubation: The infected and treated cells are incubated for a period that allows for viral replication (e.g., 3-5 days).

-

Assessment of Cytopathic Effect (CPE): The extent of virus-induced cell death (CPE) is observed and quantified, often by microscopic examination or by using a cell viability assay (e.g., MTT assay).

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits the viral CPE by 50%, is determined.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of CDK9. The downstream consequences of CDK9 inhibition are significant, particularly in the context of cancer.

CDK9-Mediated Transcriptional Regulation

CDK9 is a central regulator of transcription elongation. In its active form, as part of the P-TEFb complex, it phosphorylates the serine 2 residue of the RNA Polymerase II C-terminal domain. This phosphorylation event is critical for the release of paused RNA Polymerase II, allowing for productive transcription of downstream genes. Many of these genes encode for proteins that are crucial for cancer cell survival, such as anti-apoptotic proteins (e.g., Mcl-1) and oncogenes (e.g., MYC). By inhibiting CDK9, this compound can lead to a decrease in the transcription of these key survival genes, ultimately inducing apoptosis in cancer cells.

Caption: The role of CDK9 in transcription and its inhibition by this compound.

Conclusion

This compound is a promising imidazopyrazine-based inhibitor of CDK9 with demonstrated in vitro activity against its primary target and ancillary antiviral effects. The synthetic route is accessible, and the biological assays for its characterization are well-established. This technical guide provides a foundational resource for researchers interested in this compound and the broader field of CDK9 inhibition. Further studies are warranted to explore the full therapeutic potential of this and related compounds in preclinical models of cancer and viral diseases.

References

- 1. news-medical.net [news-medical.net]

- 2. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of Cdk9-IN-25 on RNA Polymerase II Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (Cdk9) is a critical regulator of transcription elongation. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, Cdk9 plays a pivotal role in the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII). This phosphorylation event, particularly at the Serine 2 (Ser2) position of the heptapeptide repeats (YSPTSPS) that comprise the CTD, is essential for the release of paused RNAPII from promoter-proximal regions, allowing for productive transcription elongation to proceed. The dysregulation of Cdk9 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.

This technical guide provides an in-depth overview of the effects of Cdk9-IN-25, a potent and selective Cdk9 inhibitor, on the phosphorylation of RNA Polymerase II. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for assessing its effects.

This compound: A Potent and Selective Cdk9 Inhibitor

This compound (also referred to as compound Z11) is a macrocyclic compound identified as a highly potent and selective inhibitor of Cdk9.[1][2][3] Its chemical structure and properties have been optimized to achieve significant inhibitory activity against Cdk9, leading to the suppression of cell proliferation and induction of apoptosis in cancer cell lines.[1][2]

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Cdk9/Cyclin T1) | 3.20 nM | In vitro kinase assay | [1][2][3][4] |

| Kinase | IC50 (nM) | Selectivity (Fold vs. Cdk9) | Reference |

| Cdk9/Cyclin T1 | 3.20 | 1 | [1][4] |

| Cdk1/Cyclin B | >1000 | >312.5 | [1] |

| Cdk2/Cyclin A | >1000 | >312.5 | [1] |

| Cdk4/Cyclin D1 | >1000 | >312.5 | [1] |

| Cdk5/p25 | >1000 | >312.5 | [1] |

| Cdk6/Cyclin D3 | >1000 | >312.5 | [1] |

| Cdk7/Cyclin H | >1000 | >312.5 | [1] |

Mechanism of Action: Inhibition of RNA Polymerase II Phosphorylation

This compound exerts its biological effects by directly inhibiting the kinase activity of Cdk9. This inhibition prevents the phosphorylation of key Cdk9 substrates, most notably the Ser2 residue of the RNAPII CTD. The hypophosphorylated state of the RNAPII CTD at Ser2 leads to the stalling of the polymerase at promoter-proximal regions, thereby inhibiting transcription elongation of a multitude of genes, including those encoding anti-apoptotic proteins like Mcl-1.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on RNA polymerase II phosphorylation.

In Vitro Cdk9 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound on Cdk9/Cyclin T1 kinase.

Materials:

-

Recombinant human Cdk9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., a peptide corresponding to the RNAPII CTD repeat, or a generic kinase substrate like MBP)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of Cdk9/Cyclin T1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for Cdk9.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of RNAPII Phosphorylation

This protocol is to assess the in-cell effect of this compound on the phosphorylation of RNAPII at Ser2.

Materials:

-

Cell line of interest (e.g., H1975 non-small-cell lung cancer cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-RNAPII CTD Ser2

-

Anti-total RNAPII

-

Anti-GAPDH or other loading control

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 6 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-RNAPII Ser2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total RNAPII and a loading control to ensure equal loading.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

This protocol provides a general workflow for assessing the genome-wide occupancy of total and phosphorylated RNAPII following treatment with this compound.

Materials:

-

Cell line of interest

-

This compound

-

Formaldehyde (for crosslinking)

-

Glycine (to quench crosslinking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication buffer

-

ChIP dilution buffer

-

Protein A/G magnetic beads

-

Antibodies for ChIP:

-

Anti-total RNAPII

-

Anti-phospho-RNAPII CTD Ser2

-

IgG (negative control)

-

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Library preparation kit for sequencing

-

Next-generation sequencer

Procedure:

-

Treat cells with this compound or DMSO for the desired time.

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction with glycine.

-

Harvest and lyse the cells to isolate the nuclei.

-

Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Clarify the sonicated chromatin by centrifugation.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with the specific antibody (total RNAPII, phospho-Ser2 RNAPII, or IgG).

-

Capture the antibody-protein-DNA complexes with Protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the immunoprecipitated complexes from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Prepare sequencing libraries from the purified DNA and an input control sample.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to determine the genome-wide distribution of total and phosphorylated RNAPII.

References

Cdk9-IN-25: A Technical Guide to its In Vitro Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk9-IN-25, also identified as compound 4a, is an imidazopyrazine-based inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a key regulator of transcriptional elongation, CDK9 has emerged as a significant therapeutic target in oncology and virology. This technical guide provides a comprehensive overview of the in vitro kinase assay results for this compound, including detailed experimental protocols and a summary of its inhibitory activity. The guide also visualizes the core CDK9 signaling pathway and the experimental workflow for assessing its inhibition.

Data Presentation: In Vitro Kinase Assay Results

The inhibitory activity of this compound against its primary target, CDK9, has been quantified through in vitro kinase assays. The following table summarizes the available quantitative data.

| Compound | Target Kinase | IC50 (µM) |

| This compound (compound 4a) | CDK9 | 0.24[1] |

Note: A comprehensive kinase selectivity profile for this compound against a broader panel of kinases is not publicly available in the reviewed literature. The development of a selective inhibitor requires testing against a wide range of kinases to determine its specificity.

Experimental Protocols

The following is a detailed methodology for the in vitro CDK9 kinase assay used to determine the inhibitory activity of this compound. This protocol is based on the general procedures described for the evaluation of imidazopyrazine-based CDK9 inhibitors[1].

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK9.

Materials:

-

Enzyme: Recombinant human CDK9/cyclin T1 complex.

-

Substrate: A suitable peptide substrate for CDK9, such as a peptide derived from the C-terminal domain (CTD) of RNA polymerase II.

-

ATP: Adenosine triphosphate, as a phosphate donor.

-

Inhibitor: this compound (compound 4a) dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Detection Reagent: A reagent to quantify kinase activity, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production.

-

Microplates: 384-well or 96-well plates suitable for the detection method.

-

Plate Reader: A luminometer or other instrument capable of measuring the output of the detection reagent.

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer. A control with solvent only (e.g., DMSO) is also included.

-

Reaction Setup: The kinase reaction is assembled in the microplate wells. A typical reaction mixture would include:

-

CDK9/cyclin T1 enzyme at a pre-determined optimal concentration.

-

The peptide substrate at a concentration near its Km value.

-

The serially diluted this compound or solvent control.

-

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near its Km for CDK9.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Termination and Detection: The kinase reaction is stopped, and the amount of product (ADP) formed is quantified using a detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves a two-step process of terminating the kinase reaction and depleting the remaining ATP, followed by the conversion of ADP to ATP and a luciferase-based detection of the newly synthesized ATP.

-

Data Analysis: The luminescence signal is measured using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

CDK9 Signaling Pathway in Transcriptional Elongation

The following diagram illustrates the central role of the CDK9/Cyclin T1 complex (P-TEFb) in regulating transcriptional elongation. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and negative elongation factors, leading to the release of paused Pol II and productive transcription.

Caption: The CDK9 signaling pathway in transcriptional elongation.

Experimental Workflow for In Vitro Kinase Assay

The diagram below outlines the key steps involved in a typical in vitro kinase assay to determine the inhibitory activity of a compound like this compound.

Caption: Workflow for a this compound in vitro kinase assay.

References

Cdk9-IN-25 (MC180295): A Comprehensive Selectivity Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Cdk9-IN-25, also known as MC180295, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the core signaling pathway of CDK9.

Selectivity Profile of this compound (MC180295) against other CDKs

This compound (MC180295) has demonstrated high potency and selectivity for CDK9/cyclin T1.[1][2] Its inhibitory activity has been profiled against a panel of other cyclin-dependent kinases, revealing a selectivity of at least 22-fold for CDK9 over the other CDKs tested.[2] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| CDK9/cyclin T1 | 3 - 12 |

| CDK1/cyclin B | 138 |

| CDK2/cyclin A | 233 |

| CDK2/cyclin E | 367 |

| CDK3/cyclin E | 399 |

| CDK4/cyclin D1 | 112 |

| CDK5/p25 | 186 |

| CDK5/p35 | 159 |

| CDK6/cyclin D3 | 712 |

| CDK7/cyclin H/MAT1 | 555 |

| Data compiled from multiple independent assays.[1][2] |

Experimental Protocols

The determination of the IC50 values for this compound (MC180295) was conducted by commercial vendors using established kinase assay platforms.

CDK Enzymatic Assays (Reaction Biology Corp.)

The enzymatic assays to determine the IC50 values for each CDK family member were performed by Reaction Biology Corp. (Malvern, PA). These assays were conducted using 10 µM ATP.[1] While the specific proprietary details of the assay protocol are maintained by the vendor, such assays typically involve the following steps:

-

Reagents :

-

Recombinant human CDK/cyclin complexes.

-

Specific peptide or protein substrate for each kinase.

-

This compound (MC180295) serially diluted in DMSO.

-

ATP, radiolabeled (e.g., ³³P-ATP) or with a modified label for detection.

-

Kinase reaction buffer (typically containing HEPES, MgCl₂, Brij-35, and DTT).

-

-

Procedure :

-

The kinase, substrate, and inhibitor are pre-incubated in the reaction buffer in a multi-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, often by the addition of a stop solution (e.g., phosphoric acid).

-

The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Microfluidic Kinase Enzymatic Assays (Nanosyn)

IC50 curves against 10 CDKs were also generated by Nanosyn (Santa Clara, CA) using a microfluidic technology.[1] This method offers the advantage of reduced reagent consumption and precise fluid handling. The general workflow is as follows:

-

Assay Principle : The assay is based on the separation of the phosphorylated product from the unphosphorylated substrate in a microfluidic chip. The separation is typically driven by differences in charge or size.

-

Procedure :

-

A nanoliter-scale reaction is performed on the chip where the kinase, substrate, ATP, and inhibitor are combined.

-

After a defined incubation period, an electric potential is applied to the microfluidic channels.

-

The substrate and product migrate at different velocities, leading to their separation.

-

The separated substrate and product are detected, often by laser-induced fluorescence.

-

The ratio of product to the sum of product and substrate is used to determine the kinase activity.

-

Dose-response curves are generated by testing a range of inhibitor concentrations to determine the IC50 value.

-

CDK9 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of CDK9 in transcriptional regulation and a generalized workflow for assessing kinase inhibitor selectivity.

Caption: Simplified signaling pathway of CDK9 in regulating transcription elongation.

Caption: Generalized experimental workflow for determining kinase inhibitor selectivity.

References

Cdk9-IN-25 material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Material Safety Data Sheet (MSDS) for Cdk9-IN-25 is not publicly available. The safety information provided in this guide is based on data for the closely related compound CDK9-IN-10 and other CDK9 inhibitors. It is imperative to handle this compound with the utmost care, employing standard laboratory safety protocols and personal protective equipment. A thorough risk assessment should be conducted before handling this compound.

Chemical and Physical Properties

This compound belongs to a series of potent and selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors. While specific quantitative data for this compound is not available, the properties of the related compound CDK9-IN-10 are summarized below.

| Property | Value | Reference |

| Molecular Formula | C22H16O5 | --INVALID-LINK-- |

| Molecular Weight | 360.36 g/mol | --INVALID-LINK-- |

| CAS Number | 3542-63-0 | --INVALID-LINK-- |

| Appearance | Solid powder | General knowledge |

| Solubility | Soluble in DMSO | General knowledge |

Safety and Handling

The following safety precautions are recommended for handling this compound, based on the safety data for CDK9-IN-10 and other CDK9 inhibitors.

| Hazard Category | Recommendations |

| Health Hazards | Not classified as a hazardous substance or mixture. However, as a precaution, avoid inhalation, and contact with skin and eyes.[1] |

| Fire Hazards | Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers. During a fire, irritant fumes may be emitted.[1] |

| Handling | Use in a well-ventilated area. Avoid the formation of dust and aerosols.[1] |

| Storage | Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended storage at 4°C for sealed storage, away from moisture and light. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] |

| Personal Protective Equipment | Wear appropriate protective gloves, clothing, and eye/face protection. |

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. |

| Skin Contact | Wash off with soap and plenty of water. |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. |

| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. |

Mechanism of Action and Signaling Pathways

Cdk9 is a key regulator of transcription elongation. It forms a complex with Cyclin T1 to create the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), leading to the release of paused Pol II and productive transcription elongation.[2][3][4] this compound, as a selective CDK9 inhibitor, is expected to block this process, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc, thereby inducing apoptosis in cancer cells.[5][6][7][8]

CDK9-Mediated Transcriptional Elongation Pathway:

Caption: this compound inhibits the P-TEFb complex, preventing the phosphorylation of RNA Polymerase II and halting transcription elongation.

Regulation of P-TEFb Activity:

The activity of the P-TEFb complex is tightly regulated. A significant portion of P-TEFb is sequestered in an inactive state within the 7SK snRNP complex. Various cellular signals can lead to the release and activation of P-TEFb.[2][4]

References

- 1. researchgate.net [researchgate.net]

- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Cdk9-IN-25 In Vitro Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II, an event that stimulates productive gene elongation. The dysregulation of CDK9 activity has been linked to various malignancies, making it a compelling target for the development of anti-cancer therapeutics. Cdk9-IN-25 is a potent and highly selective inhibitor of CDK9. These application notes provide a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound.

Data Presentation

The inhibitory activity of this compound (also known as iCDK9 or CDK9-IN-2) against CDK9 and its selectivity over other cyclin-dependent kinases are summarized in the table below.

Table 1: In Vitro Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Selectivity vs. Other CDKs |

| CDK9/CycT1 | <0.4 | >600-fold |

| CDK1/CycB | >240 | |

| CDK2/CycA | >240 | |

| CDK4/CycD1 | >240 | |

| CDK7/CycH-MAT1 | >240 | |

| CDK8/CycC | >240 | |

| Data presented is for CDK9-IN-2, a compound believed to be identical or structurally very similar to this compound.[1] |

Signaling Pathway

The diagram below illustrates the role of the CDK9/Cyclin T1 complex in the transcriptional elongation process and the mechanism of its inhibition by this compound.

Caption: CDK9 Signaling Pathway in Transcriptional Regulation.

Experimental Protocols

In Vitro Kinase Assay Protocol for this compound

This protocol describes a luminescent-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the IC50 value of this compound against CDK9/Cyclin T1.

Materials and Reagents:

-

Recombinant active human CDK9/Cyclin T1

-

A suitable peptide substrate for CDK9 (e.g., derived from the RNA Polymerase II C-terminal domain)

-

This compound

-

Adenosine triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL Bovine Serum Albumin, 50 µM Dithiothreitol)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 384-well assay plates

-

A plate reader capable of measuring luminescence

Experimental Workflow:

The general workflow for determining the inhibitory activity of this compound is depicted below.

Caption: Workflow for a CDK9 In Vitro Kinase Inhibition Assay.

Procedure:

-

Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. Subsequently, create intermediate dilutions in the kinase assay buffer. The final concentration of DMSO in the assay should be kept constant, typically at or below 1%.

-

Assay Plate Setup:

-

To the wells of a 384-well plate, add 2.5 µL of the this compound dilutions. For control wells (maximum and minimum signal), add 2.5 µL of the assay buffer with the corresponding DMSO concentration.

-

-

Enzyme Addition:

-

Add 2.5 µL of a 4X solution of the CDK9/Cyclin T1 enzyme in kinase buffer to each well.

-

-

Reaction Initiation:

-

Start the kinase reaction by adding 5 µL of a 2X solution containing the peptide substrate and ATP to each well. The final ATP concentration should ideally be close to its Km value for CDK9.

-

-

Incubation:

-

Cover the plate and incubate for 60 minutes at room temperature.

-

-

Reaction Termination and Signal Development:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

The amount of light generated is proportional to the ADP produced and thus reflects the kinase activity.

-

Plot the luminescence values against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Conclusion

The provided protocol offers a robust method for the in vitro evaluation of this compound, a highly potent and selective CDK9 inhibitor. The detailed workflow and supporting information are designed to enable researchers to accurately determine the inhibitory profile of this compound, facilitating further investigation into its therapeutic potential.

References

Application Notes and Protocols for Cdk9-IN-25 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk9-IN-25 is an imidazopyrazine-based selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II).[3] This phosphorylation event is critical for the release of paused RNAP II and subsequent transcriptional elongation. Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.[3][4] this compound has demonstrated inhibitory activity against CDK9 in biochemical assays and cytotoxic effects in various cancer cell lines.[1][2] These application notes provide detailed protocols for cell-based assays to further characterize the biological activity of this compound.

Signaling Pathway

CDK9, in complex with its cyclin partners (primarily Cyclin T1), forms the active P-TEFb complex. P-TEFb is recruited to promoter-proximal regions where RNAP II has initiated transcription but is paused due to the action of negative elongation factors. CDK9 phosphorylates the Serine 2 residue of the RNAP II C-terminal domain, which leads to the dissociation of negative elongation factors and the recruitment of positive elongation factors, allowing for productive transcription elongation. This process is critical for the expression of short-lived anti-apoptotic proteins such as MCL-1 and oncogenes like MYC.[3] Inhibition of CDK9 by this compound is expected to block this cascade, leading to a decrease in the transcription of these key survival genes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Data Presentation

Biochemical and Antiproliferative Activity of this compound

| Compound | Target | Biochemical IC50 (µM) | Cell Line | Cell Type | Antiproliferative IC50 (µM) |

| This compound (Compound 4a) | CDK9 | 0.24 | HCT116 | Colon Carcinoma | 31.06 ± 2.11 |

| K562 | Chronic Myelogenous Leukemia | 29.54 ± 1.54 | |||

| MCF7 | Breast Adenocarcinoma | 30.89 ± 2.04 | |||

| FHC | Normal Colon | 76.07 ± 3.45 |

Data is presented as mean ± standard deviation from three independent experiments.[2]

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is to determine the concentration-dependent effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials:

-

This compound

-

Cancer cell lines (e.g., HCT116, K562, MCF7)

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding:

-

For adherent cells (HCT116, MCF7), seed at a density of 5 x 10³ cells/well in a 96-well plate.

-

For suspension cells (K562), seed at a density of 1 x 10⁴ cells/well.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for 4 hours at 37°C.

-

For adherent cells, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

For suspension cells, centrifuge the plate, remove the supernatant, and then add 100 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

-

Analysis of RNA Polymerase II Phosphorylation by Western Blot

This protocol describes how to assess the effect of this compound on the phosphorylation of the Serine 2 residue of the RNA Polymerase II C-terminal domain, a direct downstream target of CDK9.

Materials:

-

This compound

-

Cancer cell lines

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total-RNAPII, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 6, 12, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-RNAPII (Ser2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and a chemiluminescence imager.

-

Strip the membrane and re-probe for total RNAPII and a loading control (e.g., GAPDH).

-

Gene Expression Analysis of MYC and MCL-1 by qRT-PCR

This protocol is for quantifying the mRNA expression levels of the CDK9 target genes, MYC and MCL-1, in response to this compound treatment.

Materials:

-

This compound

-

Cancer cell lines

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for MYC, MCL-1, and a housekeeping gene (e.g., GAPDH)

-

SYBR Green qPCR master mix

-

Real-time PCR system

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat cells with this compound as described in the Western blot protocol.

-

Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA.

-

Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

-

This compound

-

Cancer cell lines

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment and Fixation:

-

Treat cells with this compound for 24 or 48 hours.

-

Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours for fixation.

-

-

Staining and Analysis:

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Conclusion

These application notes and protocols provide a framework for the cell-based characterization of this compound. The provided data demonstrates its potential as a CDK9 inhibitor with antiproliferative effects. The detailed experimental protocols will enable researchers to further investigate its mechanism of action and evaluate its therapeutic potential in various cancer models. Further studies are warranted to explore the specific effects of this compound on downstream signaling pathways and its in vivo efficacy.

References

Cdk9-IN-25 working concentration for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the transition from paused to productive transcriptional elongation.[1][2] Dysregulation of CDK9 activity is implicated in various diseases, including cancer and HIV infection, making it a promising therapeutic target.[2][3] Cdk9-IN-25 is a potent and selective inhibitor of CDK9, designed for in vitro and cell-based experimental applications. These notes provide detailed protocols and recommended working concentrations for the effective use of this compound in research settings.

Data Presentation

In Vitro Kinase Inhibition

The inhibitory activity of this compound is typically first assessed in biochemical kinase assays. The following table summarizes typical concentration ranges and key parameters for in vitro experiments based on data from various CDK9 inhibitors.

| Parameter | Value | Notes |

| Test Concentrations | 0.1 nM - 1 µM | A wide range is recommended for initial IC50 determination.[1] |

| IC50 | Low nM range | Potent inhibitors often exhibit IC50 values in the single to low double-digit nM range.[1] |

| ATP Concentration | At or near Km (~25 µM) | Using ATP at its Michaelis-Menten constant (Km) provides a standardized measure of inhibitory potency.[4] |

| Substrate | GST-CTD, synthetic peptides | The choice of substrate can influence assay results.[4] |

Cellular Activity

The efficacy of this compound in a cellular context is evaluated through various assays that measure its impact on cell viability, proliferation, and specific CDK9-mediated signaling events.

| Assay Type | Cell Lines | Working Concentration | Key Readouts |

| Cell Viability/Proliferation | NCI-H358, MIA-PaCa-2, MOLT4 | 0.2 nM - 10 µM | IC50 values, reduction in cell number.[1][5] |

| Western Blotting | HeLa, MCF7, NCI-H358 | 0.1 µM - 10 µM | Decreased p-Ser2 RNAP II CTD, reduced Mcl-1 and MYC protein levels.[1][4][6] |

| Apoptosis Assay | B-ALL cell lines (NALM6, REH) | 200 nM - 350 nM (IC50) | Increased Annexin V staining, PARP cleavage.[6][7] |

Experimental Protocols

In Vitro CDK9 Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits, such as the Kinase-Glo™ Max assay, to determine the IC50 of this compound.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase substrate (e.g., CDK Substrate Peptide 2)

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[8]

-

This compound (dissolved in DMSO)

-

Kinase-Glo™ Max reagent

-

96-well white plates

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer with a constant final DMSO concentration (not exceeding 1%).[9]

-

In a 96-well plate, add the diluted this compound or vehicle (DMSO) control.

-

Prepare a master mix containing the kinase assay buffer, ATP (at Km concentration), and the kinase substrate.

-

Add the master mix to each well.

-

Initiate the kinase reaction by adding the diluted CDK9/Cyclin T1 enzyme to each well, except for the "blank" control.

-

After incubation, allow the plate to equilibrate to room temperature.

-

Add an equal volume of Kinase-Glo™ Max reagent to each well.[9]

-

Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

Subtract the "blank" values from all other readings and plot the results to determine the IC50 value.

Cell Viability Assay

This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well clear plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/mL in 200 µL of medium per well.[1]

-

Allow cells to adhere and grow for 24 hours.

-

Prepare a serial dilution of this compound in culture medium.

-

Treat the cells by adding the diluted compound or vehicle control. A typical concentration range for an initial screen is 10 µM down to low nM concentrations with serial dilutions.[1]

-

Incubate the cells for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence to determine the number of viable cells.

-

Calculate the IC50 value for cell growth inhibition.

Western Blot for CDK9 Target Modulation

This protocol is used to confirm the mechanism of action of this compound by observing changes in the phosphorylation of a key CDK9 substrate.

Materials:

-

Cancer cell lines

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-RNAP II CTD (Ser2), anti-Mcl-1, anti-MYC, and a loading control (e.g., anti-Actin or anti-Tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 3 µM) for a specified time (e.g., 6 hours).[1]

-

Wash cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to quantify the reduction in target protein levels or phosphorylation.

Visualizations

CDK9 Signaling Pathway

Caption: CDK9-mediated transcriptional elongation and its inhibition by this compound.

Experimental Workflow for this compound Evaluation

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Cdk9-IN-25 Treatment in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), facilitating the transition from abortive to productive transcription.[1][2][3][4] In many cancers, malignant cells become dependent on the continuous transcription of short-lived anti-apoptotic proteins (e.g., MCL-1, XIAP) and oncoproteins (e.g., MYC), making CDK9 an attractive therapeutic target.[1][5][6][7][8] Inhibition of CDK9 leads to the rapid downregulation of these key survival proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[5][9][10][11]

These application notes provide a comprehensive guide for the use of Cdk9-IN-25, a potent and selective inhibitor of CDK9, in cancer cell lines. The included protocols and data will enable researchers to effectively evaluate the cellular effects of this compound and understand its mechanism of action.

Mechanism of Action

This compound is an ATP-competitive inhibitor that selectively targets the kinase activity of CDK9. By binding to the ATP pocket of CDK9, it prevents the phosphorylation of key substrates, most notably Serine 2 (Ser2) on the CTD of RNA Polymerase II.[3][5] This inhibition of Pol II phosphorylation leads to premature transcription termination and a subsequent decrease in the mRNA levels of genes with short half-lives, including critical oncogenes and anti-apoptotic factors.[5][11]

Caption: Signaling pathway of CDK9 inhibition by this compound.

Data Presentation

The following tables summarize the dose- and time-dependent effects of representative CDK9 inhibitors on various cancer cell lines. This data can be used as a reference for designing experiments with this compound.

Table 1: IC50 Values of CDK9 Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | Compound | Incubation Time (h) | IC50 (nM) | Reference |

| NALM6 | B-cell Acute Lymphocytic Leukemia | SNS-032 | 72 | 200 | [10] |

| REH | B-cell Acute Lymphocytic Leukemia | SNS-032 | 72 | 200 | [10] |

| SEM | B-cell Acute Lymphocytic Leukemia | SNS-032 | 72 | 350 | [10] |

| RS4;11 | B-cell Acute Lymphocytic Leukemia | SNS-032 | 72 | 250 | [10] |

| U-2932 | Diffuse Large B-cell Lymphoma | AZ5576 | 24 | 300-500 | [11] |

| VAL | Diffuse Large B-cell Lymphoma | AZ5576 | 24 | 300-500 | [11] |

| Primary DLBCL cells | Diffuse Large B-cell Lymphoma | AZ5576 | 24 | 100 | [11] |

Table 2: Time-Dependent Effects of CDK9 Inhibition

| Assay | Cell Line | Compound | Concentration | Treatment Duration | Observed Effect | Reference |

| RNA Pol II Ser2 Phosphorylation | TNBC cells | Selective CDK9i | Not specified | Time-dependent | Potent inhibition | [5] |

| MYC/MCL-1 mRNA levels | DLBCL cells | AZ5576 | Not specified | 1 hour | Rapid downregulation | [11] |

| Apoptosis Induction (PARP cleavage) | DLBCL cells | AZ5576 | Not specified | 2 hours | Rapid induction | [11] |

| Apoptosis Induction (Annexin V) | TNBC cells | Selective CDK9i | Not specified | 24 hours | Potent induction | [5] |

| EdU Incorporation | B-ALL cell lines | SNS-032 | Not specified | 24 hours | Dramatic decrease | [10] |

| Cell Viability | Ovarian Cancer (A2780) | Flavopiridol | Not specified | 24 hours | No effect in CDK9 knock-down cells | [12] |

| Cell Viability | Ovarian Cancer (A2780) | Flavopiridol | Not specified | 72 hours | Growth inhibition | [12] |

Experimental Protocols

Caption: General experimental workflow for evaluating this compound.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well clear or opaque-bottom tissue culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Treatment: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells. This will bring the final volume to 200 µL.

-

Incubation: Incubate the plate for a predetermined duration. Based on available data, incubation times of 24, 48, and 72 hours are recommended to assess time-dependent effects.

-

Assay:

-

For MTT assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.

-

-

Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the log of the this compound concentration. Calculate the IC50 value using a non-linear regression curve fit.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well tissue culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value and a vehicle control.

-

Incubation: Incubate the cells for various time points. Short time points such as 6, 12, and 24 hours are recommended to capture the kinetics of apoptosis induction.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

Western Blot Analysis for Target Engagement and Downstream Effects

This protocol assesses the effect of this compound on the phosphorylation of RNA Pol II and the expression of downstream target proteins.

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-RNA Pol II (Ser2), anti-MCL-1, anti-MYC, anti-cleaved PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well or 10 cm plates. Treat the cells with this compound at relevant concentrations.

-

Time Course: For target engagement (p-RNA Pol II), short treatment durations of 1, 2, 4, and 6 hours are recommended. For downstream protein expression changes (MCL-1, MYC, cleaved PARP), time points of 6, 12, and 24 hours are appropriate.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to the loading control.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the anti-cancer effects of this compound. The duration of treatment is a critical parameter, with early time points (1-6 hours) being crucial for assessing direct target engagement and transcriptional effects, while longer time points (24-72 hours) are necessary to observe downstream cellular fates such as apoptosis and loss of viability. Researchers should optimize these protocols for their specific cancer cell lines and experimental objectives.

References

- 1. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]

- 10. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Cdk9-IN-25 in Western Blotting

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation, playing a pivotal role in the expression of key cellular proteins.[1][2] As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from abortive to productive transcription.[3][4][5] Dysregulation of CDK9 activity is implicated in various malignancies, making it an attractive target for cancer therapy.[6][7] Cdk9-IN-25 is a selective inhibitor of CDK9, designed to probe the kinase's function and evaluate its therapeutic potential. This document provides detailed application notes and a comprehensive Western blotting protocol for researchers, scientists, and drug development professionals utilizing this compound. While specific data for this compound is limited, the following information is based on the established effects of selective CDK9 inhibitors. For instance, the related compound CDK9-IN-24 has been shown to block cell proliferation and induce apoptosis by downregulating key survival proteins like Mcl-1 and c-Myc.[8]

Mechanism of Action of CDK9 Inhibitors

CDK9 inhibitors act by competing with ATP for the binding site on the CDK9 kinase domain.[9] This inhibition prevents the phosphorylation of RNA Polymerase II and other substrates, leading to a global decrease in transcription, particularly of genes with short-lived mRNA transcripts.[9] Many of these genes encode for proteins crucial for cancer cell survival and proliferation, such as the anti-apoptotic protein Mcl-1 and the transcription factor c-Myc.[7][10][11] Therefore, treatment of cancer cells with a CDK9 inhibitor like this compound is expected to lead to a dose- and time-dependent decrease in the protein levels of these key oncogenic drivers.[10][11]

Data Presentation: Effects of Selective CDK9 Inhibitors on Protein Expression

The following table summarizes the quantitative effects of selective CDK9 inhibitors on the expression of downstream target proteins, as determined by Western blotting in various cancer cell lines. This data serves as a reference for the expected outcomes when using this compound.

| Cell Line | Inhibitor | Treatment | Target Protein | Change in Protein Expression | Reference |

| Diffuse Large B-Cell Lymphoma (DLBCL) | AZ5576 | 100 nM, 24h | c-Myc | Decreased | [10][11] |

| Diffuse Large B-Cell Lymphoma (DLBCL) | AZ5576 | 100 nM, 24h | Mcl-1 | Decreased | [10][11] |

| MYC-driven B-cell Lymphoma | Dinaciclib | 25 nM, 6h | Mcl-1 | Potently suppressed | [12] |

| Colorectal Cancer Cell Lines | AZD5438 (CDK1/2/9 inhibitor) | Varies (IC50 range 110 nM - 1.2 µM) | Not specified, but led to G2/M arrest | Synergistic reduction in tumor growth with CDK2 co-inhibition | [13] |

Mandatory Visualizations

Cdk9 Signaling Pathway

Caption: Cdk9 signaling pathway and the inhibitory action of this compound.

Western Blotting Experimental Workflow

Caption: Step-by-step workflow for Western blotting with this compound.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the desired cancer cell line (e.g., a line known to be sensitive to CDK9 inhibition) in appropriate cell culture dishes or plates and grow to 70-80% confluency.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the inhibitor in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).[14]

-

Incubation: Incubate the cells for the predetermined amount of time at 37°C in a humidified incubator with 5% CO2.

Western Blotting Protocol

-

Cell Lysis:

-

After treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[15]

-

Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Sample Preparation:

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker in one lane.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Blocking:

-

Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).

-

Block the membrane for 1 hour at room temperature with a blocking buffer, such as 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST. For phospho-specific antibodies, BSA is the preferred blocking agent.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-c-Myc, anti-Mcl-1, or anti-phospho-RNA Pol II Ser2) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

The following day, wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Stripping and Reprobing (for loading control):

-

To ensure equal protein loading, the membrane can be stripped of the primary and secondary antibodies and reprobed with an antibody against a loading control protein (e.g., β-actin, GAPDH, or tubulin).

-

Incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then proceed with the primary antibody incubation for the loading control.[16]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

-

Express the results as a fold change relative to the vehicle-treated control.

-

References

- 1. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]

- 2. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CDK9 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]

- 6. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK9 | Cancer Genetics Web [cancer-genetics.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Precision Medicine Drug Discovery Pipeline Identifies Combined CDK2 and 9 Inhibition as a Novel Therapeutic Strategy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. bio-rad.com [bio-rad.com]

- 16. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Cdk9-IN-25 Immunoprecipitation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunoprecipitation of Cyclin-Dependent Kinase 9 (CDK9) from cells treated with the inhibitor Cdk9-IN-25. This procedure is designed to enable the study of how this compound affects the protein-protein interactions of CDK9, a key regulator of transcription.

Introduction

Cyclin-Dependent Kinase 9 (CDK9) is a crucial enzyme involved in the regulation of transcription elongation. It forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, signaling it to transition from a paused state to productive elongation. Dysregulation of CDK9 activity has been implicated in various diseases, including cancer and cardiac hypertrophy, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor designed to target the kinase activity of CDK9. Understanding how this inhibitor modulates CDK9's interactions with its binding partners is essential for elucidating its mechanism of action and for the development of novel therapeutics.

Immunoprecipitation (IP) is a powerful technique to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate. This protocol details the steps for performing an IP of CDK9 from cells that have been treated with this compound, followed by analysis to identify changes in its protein interaction profile.

Signaling Pathway of CDK9

CDK9, in complex with its regulatory cyclin partners (primarily Cyclin T1), is a central node in the control of gene expression. Its activity is regulated by various upstream signals and, in turn, it phosphorylates a number of downstream targets to control transcription.

Caption: A diagram illustrating the central role of the CDK9/Cyclin T1 complex in transcription and its inhibition by this compound.

Experimental Protocol: Immunoprecipitation of CDK9

This protocol is optimized for cultured mammalian cells.

Materials and Reagents

-

Cell Culture: Mammalian cells expressing CDK9 (e.g., HeLa, Jurkat, HEK293T)

-

Inhibitor: this compound (dissolved in DMSO)

-

Antibodies:

-

Anti-CDK9 antibody for immunoprecipitation (e.g., rabbit polyclonal)

-

Normal Rabbit IgG (for isotype control)

-

Anti-CDK9 antibody for Western blotting (e.g., mouse monoclonal)

-

Anti-Cyclin T1 antibody for Western blotting

-

-

Lysis Buffer: 1X RIPA buffer supplemented with protease and phosphatase inhibitors

-

Wash Buffer: 1X PBS with 0.1% Tween-20

-

Elution Buffer: 1X Laemmli sample buffer

-

Beads: Protein A/G magnetic beads or agarose beads

-

General Lab Equipment: Cell culture dishes, scraper, centrifuge, magnetic rack (for magnetic beads), rotator, electrophoresis and Western blotting equipment.

Experimental Workflow

Caption: A step-by-step workflow for the immunoprecipitation of CDK9 following treatment with this compound.

Detailed Methodology

1. Cell Culture and Treatment:

-

Plate cells to achieve 80-90% confluency on the day of the experiment.

-

Treat cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control) for the specified duration (e.g., 2-6 hours).

2. Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold 1X PBS.

-

Add ice-cold lysis buffer to the plate and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.

3. Immunoprecipitation:

-